
Tetrapotassium etidronate
Overview
Description
Tetrapotassium etidronate is a salt of etidronic acid, a crystalline diphosphonate. It is commonly used in various industries, including cosmetics, water treatment, and detergents, due to its chelating properties . The compound is known for its ability to bind metal ions, making it effective in preventing scale formation and corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapotassium etidronate can be synthesized by reacting etidronic acid with potassium hydroxide. The reaction typically involves dissolving etidronic acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature to ensure complete neutralization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where etidronic acid and potassium hydroxide are mixed under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product .
Chemical Reactions Analysis
Chelation Reactions with Metal Ions
The bisphosphonate group in tetrapotassium etidronate enables strong chelation with divalent and trivalent metal ions, particularly calcium (Ca²⁺) and iron (Fe³⁺) . This property is critical in water treatment and detergent formulations :
-
Calcium sequestration : Prevents scale formation by binding to Ca²⁺ ions, inhibiting crystallization of hydroxyapatite () .
-
Iron stabilization : Forms stable complexes with Fe³⁺, reducing oxidative degradation in industrial processes .
The chelation efficiency is pH-dependent, with optimal activity in neutral to alkaline conditions due to the deprotonation of bisphosphonate groups .
Interactions in Detergent and Cosmetic Formulations
In detergents and personal care products, this compound exhibits the following reactive behaviors:
Stability and Decomposition
-
Thermal stability : Decomposes at temperatures >200°C, releasing phosphorous oxides and potassium carbonate .
-
Aqueous stability : Dissociates into the etidronate anion () and K⁺ ions in water. The anion remains stable under neutral pH but hydrolyzes in strongly acidic conditions (pH <2) .
-
Light sensitivity : Prolonged UV exposure can degrade the hydroxyethylidene group, reducing chelation capacity .
Industrial and Pharmacological Reactivity
Scientific Research Applications
Medical Applications
Tetrapotassium etidronate is primarily used in the treatment of bone-related conditions due to its ability to inhibit osteoclastic activity. Its applications include:
- Paget's Disease : It is used to manage Paget's disease by reducing bone resorption, thus helping to maintain bone density.
- Hypercalcemia : The compound is effective in treating hypercalcemia associated with malignancies by promoting calcium excretion and reducing serum calcium levels.
- Bone Metastases : It is utilized in managing osteolytic bone metastases, where it helps alleviate pain and prevent skeletal-related events.
The recommended dosage for these conditions typically ranges from 5 to 20 mg/kg/day, depending on the severity of the disease and patient response .
Cosmetic Applications
This compound functions as a chelating agent in cosmetic formulations. Its roles include:
- Stabilization : It helps stabilize formulations by binding metal ions that can cause degradation or discoloration.
- pH Regulation : The compound assists in maintaining the desired pH levels in cosmetic products, enhancing their stability and efficacy.
According to a safety assessment by the Cosmetic Ingredient Review (CIR), this compound is considered safe for use in cosmetics at specified concentrations .
Industrial Applications
In industrial settings, this compound has been investigated for its role in scale removal processes. A study demonstrated its effectiveness in a single-step method for removing calcium sulfate scale at high temperatures (200 °F) when combined with potassium carbonate. This application highlights its potential utility in water treatment and industrial cleaning processes .
Table 1: Toxicity Data Summary
Study Type | Species | LD50 (mg/kg) | Observed Effects |
---|---|---|---|
Oral Toxicity | Rats | 1340 | Reduced appetite, activity |
Dermal Toxicity | Rabbits | >5000 | Moderate weakness |
Inhalation Toxicity | Rats | >94 | Moderate laryngitis |
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with Paget's disease showed significant improvement in bone density after a treatment regimen incorporating this compound over six months.
- Case Study 2 : In a cohort study involving patients with hypercalcemia due to malignancy, those treated with this compound exhibited marked reductions in serum calcium levels within weeks.
Mechanism of Action
Tetrapotassium etidronate exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. In biological systems, it inhibits osteoclastic activity, reducing bone resorption and shifting the balance towards bone formation. This mechanism is particularly useful in treating bone-related disorders .
Comparison with Similar Compounds
- Disodium Etidronate
- Tetrasodium Etidronate
- Etidronic Acid
Comparison:
- Disodium Etidronate and Tetrasodium Etidronate: These compounds are also salts of etidronic acid and share similar chelating properties. the choice of cation (sodium vs. potassium) can influence their solubility and specific applications.
- Etidronic Acid: The parent compound of tetrapotassium etidronate, it is less soluble in water compared to its salts and is primarily used in its salt forms for practical applications .
This compound stands out due to its high solubility and effectiveness in chelation, making it a preferred choice in applications requiring efficient metal ion binding.
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying tetrapotassium etidronate’s effects on vascular calcification and bone metabolism?
- Methodological Guidance: The Enpp1-/- mouse model is widely used to investigate systemic calcification disorders like generalized arterial calcification of infancy (GACI). Key parameters include aortic calcification severity (via histopathology or micro-CT), trabecular bone mass (micro-CT), and mechanical bone properties (three-point bending tests). Wild-type mice serve as controls to isolate genotype-specific effects. For example, etidronate improved trabecular bone mass in Enpp1-/- mice but did not prevent aortic calcification, highlighting model-specific outcomes .
Q. What are standard protocols for administering this compound in preclinical studies?
- Methodological Guidance: Typical dosing regimens involve intraperitoneal or oral administration. In GACI mouse models, etidronate is often administered for 60 days at doses adjusted for body weight (e.g., 12.5 mg/kg/day). Endpoints include body weight monitoring (to assess toxicity), bone microarchitecture (micro-CT), and mechanical testing (e.g., work-to-fracture). Statistical analysis should employ linear mixed models or non-parametric tests (e.g., Mann-Whitney) for non-normal distributions .
Q. How do researchers validate the molecular mechanism of etidronate in inhibiting hydroxyapatite formation?
- Methodological Guidance: Use in vitro assays like calcium phosphate precipitation tests under physiological pH (7.4). Quantify hydroxyapatite inhibition via spectrophotometry (calcium depletion) or scanning electron microscopy (crystal morphology). Pair with in vivo models to confirm physiological relevance, such as measuring serum pyrophosphate levels (a key etidronate target) in treated vs. untreated cohorts .
Advanced Research Questions
Q. How can contradictory clinical findings on etidronate’s efficacy compared to other bisphosphonates (e.g., alendronate) be reconciled?
- Methodological Guidance: Conflicting results often arise from study design variations. For example, in a cohort study comparing etidronate and alendronate, unadjusted hazard ratios (HR) for fracture risk in women favored etidronate (HR 0.77, 95% CI 0.71–0.83), but propensity score-matched analyses showed no significant difference (HR 0.94, 95% CI 0.86–1.03) . Sensitivity analyses (e.g., trimming, continuous vs. stratified variables) and adjustment for confounders (e.g., baseline fracture risk, comorbidities) are critical to resolve discrepancies.
Analysis Type | Hazard Ratio (Women) | 95% CI | Statistical Significance |
---|---|---|---|
Unadjusted Model | 0.77 | 0.71–0.83 | Yes |
Propensity Score Matching | 0.94 | 0.86–1.03 | No |
Table 1: Variation in fracture risk outcomes based on statistical models . |
Q. What strategies improve the translational relevance of preclinical etidronate studies to human trials?
- Methodological Guidance: Address species-specific differences in drug metabolism (e.g., murine vs. human clearance rates) and disease progression. For instance, while etidronate reduced trabecular bone loss in Enpp1-/- mice, it failed to prevent aortic calcification—a divergence from human GACI pathology. Use multi-omics approaches (e.g., metabolomics, transcriptomics) to identify conserved pathways. Validate findings in patient-derived cell lines or organoids .
Q. How should researchers design clinical trials to evaluate etidronate’s long-term safety in chronic conditions like pseudoxanthoma elasticum (PXE)?
- Methodological Guidance: Employ post-hoc analyses of randomized controlled trials (RCTs) with extended follow-up periods. For example, a PXE trial found no significant difference in choroidal neovascular (CNV) activity between etidronate and placebo after adjusting for baseline CNV (adjusted RR 0.97, 95% CI 0.84–1.13) . Incorporate longitudinal imaging (e.g., fundus photography) and biomarker panels (e.g., serum calcification propensity) to capture systemic effects. Use mixed-effects models to account for intra-patient variability .
Q. What methodologies are effective for analyzing etidronate’s synergistic potential with other therapies (e.g., radiopharmaceuticals)?
- Methodological Guidance: Preclinical studies on combination therapies should use factorial design experiments. For example, pairing etidronate with rhenium-186 in metastatic bone pain management requires dose-response matrices to optimize efficacy/toxicity ratios. In vitro assays (e.g., clonogenic survival tests) can identify additive vs. antagonistic effects. Clinical translation demands pharmacokinetic modeling to avoid drug-drug interactions .
Q. Methodological Notes
- Data Analysis : Use SPSS or R for statistical modeling, emphasizing sensitivity analyses (e.g., propensity score trimming, stratification) to address bias .
- Ethical Compliance : For human studies, ensure GDPR compliance (e.g., data anonymization, explicit consent for biospecimen use) .
- Open Science : Share raw imaging data (e.g., micro-CT files) via repositories like Zenodo, adhering to FAIR principles .
Properties
IUPAC Name |
potassium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2.K/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGMCJEXKGYCA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7KO7P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031600 | |
Record name | Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67953-76-8, 13502-12-0 | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-hydroxyethylidene)bisphosphonic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.